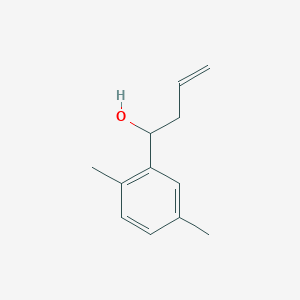

1-(2,5-dimethylphenyl)but-3-en-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2,5-dimethylphenyl)but-3-en-1-ol is an organic compound characterized by a butenol structure with a dimethylphenyl substituent

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethylphenyl)but-3-en-1-ol can be achieved through several methods. One common approach involves the hydroboration-oxidation of 4-(2,5-Dimethylphenyl)-1-butene. This reaction typically uses borane (BH3) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2,5-dimethylphenyl)but-3-en-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The double bond can be reduced to form the corresponding saturated alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to a halide.

Major Products Formed

Oxidation: 4-(2,5-Dimethylphenyl)-1-buten-4-one or 4-(2,5-Dimethylphenyl)-1-butanal.

Reduction: 4-(2,5-Dimethylphenyl)-1-butanol.

Substitution: 4-(2,5-Dimethylphenyl)-1-buten-4-chloride or 4-(2,5-Dimethylphenyl)-1-buten-4-bromide.

Applications De Recherche Scientifique

Organic Synthesis

1-(2,5-dimethylphenyl)but-3-en-1-ol serves as a versatile intermediate in organic synthesis. Its structure allows for various transformations, including enantioselective reactions.

Case Study: Kinetic Resolution

A notable study demonstrated the kinetic resolution of this compound via lipase-catalyzed transesterification. The enzyme LU-CNBr exhibited high enantioselectivity (up to 99%) in transforming this alcohol into its corresponding esters. The reaction conditions were optimized to achieve maximum yield and purity of the desired products .

| Reaction Conditions | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Lipase LU-CNBr | 95 | >99 |

| Reaction Time | 24 hours |

This process highlights the compound's utility in asymmetric synthesis, particularly in producing enantiomerically pure compounds.

Pharmaceutical Applications

The compound has been explored for its potential as an antiproliferative agent against cancer cells. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Antiproliferative Activity

In a study focusing on bromolactones derived from 2,5-dimethylphenyl substituents, it was found that these compounds induced apoptosis in cancer cells by downregulating anti-apoptotic proteins such as Bcl-xL and Bcl-2. The synthesized bromolactones demonstrated concentration-dependent activity against canine cancer lines, indicating their potential as therapeutic agents .

| Compound Type | Tested Cell Lines | Activity Observed |

|---|---|---|

| Bromolactones | Canine hematopoietic cancer | Significant |

| Iodolactones | Various cancer lines | Notable efficacy |

Biocatalysis

The use of biocatalysts in the transformation of this compound is gaining traction due to the environmental benefits and efficiency of enzymatic processes.

Case Study: Enzyme Reusability

Research has shown that LU-CNBr can be reused multiple times without significant loss of activity, making it a sustainable option for industrial applications. After three cycles of use in the kinetic resolution of this compound, the enzyme retained approximately 77% of its initial activity .

| Cycle Number | Residual Activity (%) | Conversion Rate (%) |

|---|---|---|

| 1 | 100 | 95 |

| 2 | 90 | 92 |

| 3 | 77 | 89 |

Mécanisme D'action

The mechanism of action of 1-(2,5-dimethylphenyl)but-3-en-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(2,5-Dimethylphenyl)-1-butanol: Similar structure but lacks the double bond.

4-(2,5-Dimethylphenyl)-1-buten-4-one: Similar structure but contains a ketone group instead of a hydroxyl group.

4-(2,5-Dimethylphenyl)-1-butanal: Similar structure but contains an aldehyde group instead of a hydroxyl group.

Uniqueness

1-(2,5-dimethylphenyl)but-3-en-1-ol is unique due to the presence of both a hydroxyl group and a double bond, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications.

Activité Biologique

1-(2,5-Dimethylphenyl)but-3-en-1-ol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various studies that highlight its therapeutic potential.

This compound can be synthesized through various methods, including the reaction of 2,5-dimethylphenyl derivatives with appropriate alkyl halides or by employing Michael addition reactions. The compound typically appears as a pale yellow oil and possesses distinct spectroscopic characteristics that aid in its identification, such as specific NMR and IR spectral data.

Biological Activities

The biological activities of this compound have been explored in several studies, indicating a range of pharmacological effects:

1. Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound against various cancer cell lines. For example:

- In vitro studies showed that the compound exhibited significant cytotoxicity against breast cancer (MDA-MB-468) and melanoma (SK-MEL-5) cell lines, with inhibition percentages reaching up to 90% in some cases .

2. Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various pathogens. In one study, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria .

3. Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It has been suggested that the compound modulates inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Apoptosis Induction : The compound appears to induce apoptosis in cancer cells through intrinsic pathways, potentially involving caspase activation.

- Cell Cycle Arrest : Some studies suggest that it may cause cell cycle arrest at the G2/M phase, contributing to its antiproliferative effects.

Case Studies

In a recent study assessing the efficacy of various derivatives of butenols, including this compound, researchers reported significant growth inhibition in multiple cancer cell lines. The study utilized a panel of assays to evaluate cytotoxicity and mechanism-based approaches to understand how these compounds interact with cellular targets .

Propriétés

IUPAC Name |

1-(2,5-dimethylphenyl)but-3-en-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-4-5-12(13)11-8-9(2)6-7-10(11)3/h4,6-8,12-13H,1,5H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITPXRCPSHIPCNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(CC=C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.